![molecular formula C17H16ClN3O B5842727 N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide, also known as BZB, is a chemical compound that has been studied for its potential use in scientific research. BZB is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide is not fully understood. However, it has been suggested that N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been shown to have a variety of biochemical and physiological effects. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been shown to reduce inflammation and oxidative stress in animal models. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in lab experiments is its potential therapeutic properties. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide may be useful in the treatment of various diseases, including cancer. Another advantage of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in lab experiments is its anti-inflammatory and antioxidant properties, which may make it useful in the study of inflammation and oxidative stress.
One limitation of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in lab experiments is its potential toxicity. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been shown to be toxic at high doses in animal models. Another limitation of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in lab experiments is its limited solubility, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide. One direction is to further investigate the mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide. Another direction is to study the potential therapeutic properties of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in the treatment of various diseases, including cancer. Additionally, future research could focus on developing more efficient synthesis methods for N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide and improving its solubility.
合成法
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzimidazole in the presence of a reducing agent. Another synthesis method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzimidazole in the presence of a catalyst. The resulting product is then reduced using a reducing agent to yield N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide.
科学的研究の応用
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been studied for its potential use in scientific research as a potential therapeutic agent. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has also been shown to have antitumor properties, which may make it useful in the treatment of cancer.
特性
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-2-5-16(22)19-15-10-11(8-9-12(15)18)17-20-13-6-3-4-7-14(13)21-17/h3-4,6-10H,2,5H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESFPEYEJMMZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
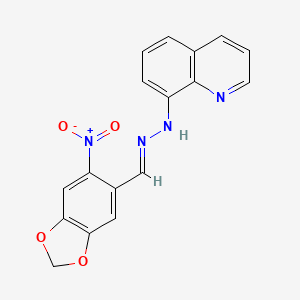
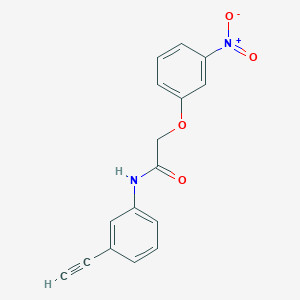
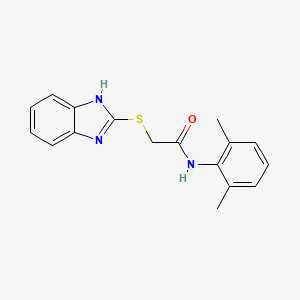

![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)
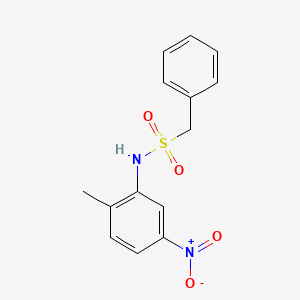
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)
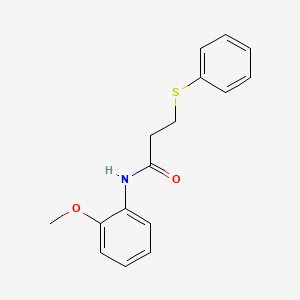
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)

![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)